molecular formula C15H13N B8613979 2-Ethyl-[1,1'-biphenyl]-3-carbonitrile CAS No. 82617-41-2

2-Ethyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8613979
CAS No.: 82617-41-2
M. Wt: 207.27 g/mol
InChI Key: VJKCUBXOMBIWAK-UHFFFAOYSA-N
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Description

2-Ethyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring an ethyl substituent at the 2-position and a cyano group (-CN) at the 3-position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nature of the nitrile group and the steric/electronic effects imparted by the ethyl group.

Properties

CAS No.

82617-41-2

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethyl-3-phenylbenzonitrile

InChI

InChI=1S/C15H13N/c1-2-14-13(11-16)9-6-10-15(14)12-7-4-3-5-8-12/h3-10H,2H2,1H3

InChI Key

VJKCUBXOMBIWAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C2=CC=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Reference ID
4’-Benzoyl-[1,1’-biphenyl]-2-carbonitrile Benzoyl (C₆H₅CO-) at 4’, -CN at 2 High polarity due to benzoyl group; used in synthetic intermediates
4-Hydroxy-[1,1'-biphenyl]-3-carbonitrile -OH at 4, -CN at 3 Enhanced solubility in polar solvents; potential for hydrogen bonding
6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile -BrCH₂ at 6, -CN at 3 Reactive bromomethyl group for further functionalization (e.g., nucleophilic substitution)
3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carbonitrile -CH₃ at 3’,5,5’; -CN at 3 Steric hindrance from methyl groups; potential for tuning crystallinity
2'-Bromo-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile -Br at 2’, -OH at 6, -CN at 3 Dual functional groups enable diverse reactivity (e.g., coupling or cyclization)
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile -Br at 3’, -CN at 4 Electron-deficient site for cross-coupling reactions
6-Formyl-[1,1'-biphenyl]-3-carbonitrile -CHO at 6, -CN at 3 Aldehyde group allows for condensation reactions or further derivatization

Physicochemical Properties

  • Polarity and Solubility: The ethyl group in 2-Ethyl-[1,1'-biphenyl]-3-carbonitrile reduces polarity compared to hydroxyl- or benzoyl-substituted analogs (e.g., 4-Hydroxy-[1,1'-biphenyl]-3-carbonitrile), leading to lower solubility in polar solvents like water or ethanol . Brominated derivatives (e.g., 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile) exhibit moderate polarity but higher molecular weight, impacting their melting points and chromatographic behavior .
  • Reactivity :

    • Bromine substituents (as in 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile) enhance reactivity in cross-coupling reactions, whereas the ethyl group in the target compound is less reactive, favoring stability in harsh conditions .
    • The aldehyde group in 6-Formyl-[1,1'-biphenyl]-3-carbonitrile enables nucleophilic additions, a feature absent in the ethyl-substituted analog .

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